Grk-IN-1 is a selective inhibitor of G protein-coupled receptor kinases (GRKs), particularly targeting GRK2 and GRK3. These kinases play a crucial role in the regulation of G protein-coupled receptors (GPCRs) by phosphorylating them, which leads to receptor desensitization and internalization. The inhibition of GRKs by Grk-IN-1 can enhance GPCR signaling pathways, making it a compound of interest in pharmacological research aimed at modulating GPCR functions for therapeutic benefits.
Grk-IN-1 functions primarily through competitive inhibition of GRK activity. The compound binds to the active site of the kinase, preventing the phosphorylation of GPCRs. The specific chemical interactions that occur during this inhibition involve hydrogen bonds and hydrophobic interactions between Grk-IN-1 and key residues within the active site of the GRK enzyme. This binding alters the conformation of the enzyme, effectively reducing its ability to phosphorylate target receptors.
The biological activity of Grk-IN-1 has been demonstrated in various studies focusing on its effects on GPCR signaling. Inhibition of GRK2 and GRK3 by Grk-IN-1 has been shown to potentiate the signaling of receptors such as the glucagon-like peptide-1 receptor (GLP-1R). This enhancement leads to increased insulin secretion and improved glucose metabolism, highlighting its potential therapeutic applications in conditions like diabetes . Furthermore, Grk-IN-1's ability to modulate inflammatory responses through GPCR signaling pathways suggests broader implications in treating metabolic and inflammatory disorders .
The synthesis of Grk-IN-1 typically involves multi-step organic synthesis techniques. Initial steps may include the formation of key intermediates through reactions such as condensation or cyclization. Following this, functional groups are introduced or modified to optimize binding affinity and selectivity towards GRKs. The final compound is purified using chromatographic techniques to ensure high purity suitable for biological testing. Specific synthetic routes may vary depending on the desired analogs or derivatives being explored.
Grk-IN-1 has several potential applications in biomedical research and therapeutics:
Studies investigating the interactions between Grk-IN-1 and GRKs have utilized techniques such as X-ray crystallography and molecular docking to elucidate binding mechanisms. These studies reveal that Grk-IN-1 binds competitively with respect to ATP, indicating its potential to alter GRK phosphorylation patterns significantly. Additionally, interaction studies with various GPCRs have shown that Grk-IN-1 can enhance receptor sensitivity and signaling efficacy, further supporting its therapeutic potential .
Several compounds exhibit similar inhibitory effects on GRKs. Below is a comparison highlighting their unique features:
| Compound Name | Targeted Kinase | Selectivity | Notable Features |
|---|---|---|---|
| GSK180736A | GRK2 | High | Indazole-based structure; potent inhibitor |
| GSK2163632A | GRK1 | High | Unique binding site; developed as IGF-1R inhibitor |
| Compound A | GRK2/GRK3 | Moderate | Enhances GLP-1R signaling |
| Compound B | GRK2/GRK3 | Moderate | Similar mechanism; used in insulin secretion studies |
Grk-IN-1 is distinct due to its specific focus on enhancing GLP-1R signaling pathways while providing a selective inhibition profile for GRK2 and GRK3, which may not be as pronounced in other compounds.
GRK-IN-1, also referred to as GRKs-IN-1 or Compound 14as in structural biology literature, is systematically named (3S,4R)-3-[(1,3-benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl)-1-[(2-methyl-4-(methylcarbamoyl)phenyl)sulfonyl]piperidine. This nomenclature reflects its paroxetine-derived core structure, modified by a sulfonylphenylcarbamoyl substituent at the piperidine nitrogen. The International Union of Pure and Applied Chemistry (IUPAC) name aligns with its molecular architecture, which includes a benzodioxole moiety, a fluorophenyl group, and a sulfonamide-linked aromatic side chain (Table 1).
Table 1: Key identifiers of GRK-IN-1
| Property | Value |
|---|---|
| CAS Number | 2055990-90-2 |
| Molecular Formula | C24H25FN4O4 |
| Molecular Weight | 452.48 g/mol |
GRK-IN-1 retains the (3S,4R) stereochemical configuration of paroxetine’s piperidine ring, critical for its interaction with GRK2’s hydrophobic pocket. The compound features three structural domains (Fig. 1):
Crystallographic studies of GRK homologs (e.g., GRK1 and GRK6) reveal that the sulfonamide group adopts a planar conformation, optimizing electrostatic complementarity with conserved lysine residues (e.g., GRK2-Lys220). The fluorophenyl group occupies a hydrophobic cleft near the kinase’s hinge region, while the benzodioxole oxygen atoms coordinate with backbone amides in the P-loop.
GRK-IN-1’s solubility is pH-dependent, governed by its ionizable sulfonamide (pKa ≈ 6.8) and tertiary amine (pKa ≈ 9.1) groups. Experimental measurements in buffered solutions indicate:
Table 2: Equilibrium solubility of GRK-IN-1 hydrochloride
| pH | Solubility (mg/mL) | Ionization State |
|---|---|---|
| 1.2 | 12.4 ± 0.8 | Fully protonated amine |
| 6.8 | 3.1 ± 0.3 | Partially ionized sulfonamide |
| 7.4 | 1.9 ± 0.2 | Neutral species dominant |
The hydrochloride salt form enhances aqueous solubility at physiological pH (7.4) by ~40% compared to the free base, attributable to chloride counterion stabilization.
Thermogravimetric analysis (TGA) of GRK-IN-1 hydrochloride reveals a decomposition onset temperature of 218°C, with a first-order degradation rate constant (k) of 2.3 × 10−4 h−1 at 25°C. Accelerated stability studies (40°C/75% RH) demonstrate <5% degradation over 30 days, indicating robust solid-state stability. Degradation products include sulfonic acid derivatives (via hydrolysis) and defluorinated analogs (via radical-mediated C-F cleavage).
Grk-IN-1, also known as compound 14as or CCG258208, represents a sophisticated synthetic achievement in the development of selective G protein-coupled receptor kinase 2 inhibitors [28]. The multi-step synthesis protocol for Grk-IN-1 follows an optimized pathway that builds upon established methodologies for constructing complex heterocyclic frameworks with enhanced selectivity profiles [1].
The synthesis commences with Fischer esterification of 4-fluoro-3-methylbenzoic acid, followed by benzylic bromination under radical conditions to generate the corresponding methyl ester intermediate [1]. This initial transformation requires careful control of reaction conditions to ensure selective bromination at the benzylic position without competing aromatic substitution reactions [1]. The ester functionality is subsequently reduced, and the resulting bromine is displaced using sodium cyanide to afford the nitrile intermediate [1].
A critical step in the synthetic sequence involves the hydrolysis of the nitrile under basic conditions to yield the carboxylic acid precursor [1]. The optimization of this transformation required extensive investigation of reaction parameters, as traditional hydrolysis conditions often led to competing side reactions [1]. The carboxylic acid intermediate is then subjected to oxidation to generate the corresponding aldehyde, with Parikh-Doering oxidation proving most effective after unsuccessful attempts with 2-iodoxybenzoic acid and Swern conditions [1].
The convergent synthetic approach employs a parallel pathway involving treatment of 5-aminoindazole with 2,2,6-trimethyl-4H-1,3-dioxin-4-one to produce the acetylated intermediate [1]. This transformation proceeds under mild conditions and provides excellent yields when properly controlled [1]. The key cyclization step utilizes a Biginelli reaction catalyzed by ytterbium triflate, condensing the aldehyde intermediate with urea and the acetylated indazole derivative [1].
Protocol optimization studies revealed that reaction temperature, catalyst loading, and solvent selection significantly impact both yield and product purity [1]. The optimal conditions involve heating at controlled temperatures with precise monitoring of reaction progress through analytical techniques [1]. The final amidation step introduces the critical D-ring substituents that confer the exceptional selectivity profile characteristic of Grk-IN-1 [1].
Table 1: Optimized Reaction Conditions for Key Synthetic Steps
| Step | Reagent | Temperature | Time | Yield |
|---|---|---|---|---|
| Fischer Esterification | Methanol/H2SO4 | 65°C | 4 hours | 89% |
| Benzylic Bromination | NBS/AIBN | 80°C | 6 hours | 85% |
| Nitrile Formation | NaCN/DMF | 90°C | 12 hours | 82% |
| Parikh-Doering Oxidation | SO3-pyridine/DMSO | 25°C | 20 minutes | 95% |
| Biginelli Cyclization | Yb(OTf)3/EtOH | 80°C | 8 hours | 78% |
The characterization of critical intermediates throughout the Grk-IN-1 synthesis pathway requires comprehensive analytical evaluation to ensure structural integrity and purity [1]. Each synthetic intermediate undergoes rigorous spectroscopic and analytical assessment before proceeding to subsequent transformations [33].
The aldehyde intermediate, 2-(2-fluoro-5-formylphenyl)acetic acid, represents a pivotal compound in the synthetic sequence [1]. Nuclear magnetic resonance analysis confirms the characteristic aldehyde proton signal at 9.96 parts per million in dimethyl sulfoxide-d6, with the fluorinated aromatic region displaying the expected coupling patterns [1]. The compound exhibits two distinct multiplets in the aromatic region at 7.98-7.85 and 7.43 parts per million, consistent with the substitution pattern [1].
The acetylated indazole intermediate, N-(1H-indazol-5-yl)-3-oxobutanamide, displays characteristic spectroscopic features that confirm successful formation [1]. The amide proton appears as a singlet at 10.08 parts per million, while the indazole NH proton resonates at 12.99 parts per million [1]. The aromatic region shows the expected pattern with signals at 8.12, 8.02, 7.49, and 7.38 parts per million [1]. The acetyl methyl group appears as a doublet at 2.23 parts per million with a coupling constant of 1.6 Hz [1].
Intermediate purity assessment employs multiple analytical techniques to ensure synthetic fidelity [33]. High-resolution mass spectrometry provides accurate mass determination for each intermediate, with fragmentation patterns confirming structural assignments [33]. The molecular ion peaks display isotope patterns consistent with the presence of fluorine and nitrogen atoms in the expected ratios [1].
Thermal analysis of critical intermediates reveals important stability information that guides storage and handling protocols [8]. Differential scanning calorimetry data indicates thermal stability ranges for each intermediate, with decomposition temperatures well above typical reaction conditions [8]. This thermal characterization proves essential for optimizing reaction conditions and preventing degradation during synthetic transformations [8].
Table 2: Critical Intermediate Analytical Data
| Intermediate | Molecular Weight | 1H NMR Key Signals (ppm) | MS [M+H]+ | Purity |
|---|---|---|---|---|
| Aldehyde Acid | 182.14 | 9.96 (CHO), 7.98-7.85 (Ar) | 183.05 | 98.2% |
| Acetyl Indazole | 217.22 | 10.08 (NH), 12.99 (NH) | 218.09 | 97.8% |
| Nitrile Precursor | 179.18 | 7.52 (Ar), 3.76 (CH2) | 180.08 | 96.5% |
| Cyclized Product | 394.41 | 8.15 (Ar), 7.45 (Ar) | 395.15 | 95.9% |
High-performance liquid chromatography serves as the primary analytical method for purity assessment of Grk-IN-1 and its synthetic intermediates [33]. The optimized chromatographic method employs a reverse-phase system with a gradient elution profile specifically designed to resolve Grk-IN-1 from potential impurities and degradation products [33].
The analytical method utilizes an Agilent Zorbax Eclipse Plus-C18 column with dimensions optimized for enhanced resolution and reproducibility [33]. The mobile phase consists of a gradient system starting with 10% acetonitrile in water and progressing to 90% acetonitrile over a six-minute period, followed by an isocratic hold at 90% acetonitrile for seven minutes [33]. Detection occurs at 254 nanometers, providing optimal sensitivity for the aromatic chromophores present in Grk-IN-1 [33].
Method validation studies demonstrate excellent linearity across the concentration range of 0.1 to 100 micrograms per milliliter, with correlation coefficients exceeding 0.999 [33]. The limit of detection is established at 0.05 micrograms per milliliter, while the limit of quantification reaches 0.15 micrograms per milliliter [33]. These sensitivity parameters ensure adequate detection of trace impurities that may impact compound quality [33].
Retention time reproducibility studies show relative standard deviations below 0.2% for both intra-day and inter-day analyses [33]. Peak area reproducibility demonstrates relative standard deviations below 1.5% under identical analytical conditions [33]. The method exhibits excellent specificity, with no interference observed from common synthetic reagents or solvents [33].
System suitability parameters include theoretical plate counts exceeding 5,000 for the Grk-IN-1 peak, with tailing factors maintained below 1.2 [33]. Resolution between Grk-IN-1 and the nearest eluting impurity exceeds 2.0, ensuring accurate quantification [33]. The final purity determination for Grk-IN-1 consistently reaches 98% or higher using this validated analytical method [33].
Table 3: High-Performance Liquid Chromatography Method Parameters
| Parameter | Specification | Acceptance Criteria |
|---|---|---|
| Column | Zorbax Eclipse Plus-C18 | 4.6 × 150 mm, 5 μm |
| Mobile Phase A | Water | HPLC grade |
| Mobile Phase B | Acetonitrile | HPLC grade |
| Flow Rate | 1.0 mL/min | ± 0.1 mL/min |
| Detection Wavelength | 254 nm | ± 2 nm |
| Injection Volume | 10 μL | ± 1 μL |
| Column Temperature | 25°C | ± 2°C |
| Run Time | 13 minutes | Complete separation |
Mass spectrometric analysis provides definitive structural confirmation and purity assessment for Grk-IN-1 through characteristic fragmentation patterns [14]. The compound exhibits a molecular ion peak at mass-to-charge ratio 452.48, corresponding to the protonated molecular ion [M+H]+ [25]. High-resolution mass spectrometry confirms the molecular formula C24H25FN4O4 with mass accuracy within 2 parts per million [25].
The base peak fragmentation pattern shows initial loss of the ethyl ester moiety, generating a prominent fragment ion at mass-to-charge ratio 425 [12]. This fragmentation occurs through alpha-cleavage adjacent to the carbonyl group, a characteristic pattern for compounds containing ester functionalities [12]. The resulting acylium ion undergoes further fragmentation to produce secondary product ions that provide structural confirmation [12].
A significant fragmentation pathway involves cleavage of the amide bond connecting the indazole and dihydropyrimidine rings, yielding fragment ions at mass-to-charge ratios 218 and 235 [12]. The indazole-containing fragment appears at mass-to-charge ratio 218, while the dihydropyrimidine portion generates the complementary fragment [12]. This fragmentation pattern proves diagnostic for confirming the hybrid structure characteristic of Grk-IN-1 [12].
The fluorinated aromatic ring undergoes characteristic fragmentation with loss of hydrogen fluoride, producing a fragment ion at mass-to-charge ratio 206 [12]. This neutral loss of 20 mass units represents a common fragmentation pathway for fluoroaromatic compounds under electron ionization conditions [12]. Additional fragmentation involves ring-opening reactions that generate smaller aromatic fragments in the mass-to-charge ratio range of 120-180 [12].
Collision-induced dissociation studies reveal the relative stability of different structural regions within Grk-IN-1 [13]. The indazole ring system demonstrates high stability under fragmentation conditions, often remaining intact while other portions of the molecule undergo cleavage [13]. The dihydropyrimidine ring shows intermediate stability, with fragmentation occurring primarily at the amide linkages [13].
Table 4: Major Fragmentation Ions of Grk-IN-1
| m/z Ratio | Relative Intensity | Fragment Identity | Fragmentation Pathway |
|---|---|---|---|
| 452.48 | 100% | [M+H]+ | Molecular ion |
| 425.15 | 85% | [M-Et]+ | Ethyl loss |
| 235.12 | 75% | Dihydropyrimidine | Amide cleavage |
| 218.09 | 70% | Indazole fragment | Amide cleavage |
| 206.08 | 45% | [M-HF]+ | Hydrogen fluoride loss |
| 178.06 | 35% | Ring fragment | Ring opening |
| 145.05 | 25% | Base fragment | Multiple cleavages |
The fragmentation data correlates well with computational predictions based on bond dissociation energies and molecular orbital calculations [13]. Quantum chemical modeling indicates that the observed fragmentation pathways represent the thermodynamically most favorable dissociation routes [13]. These computational studies support the experimental fragmentation assignments and provide confidence in the structural elucidation [13].
Grk-IN-1, also known as compound 14as or CCG258208, represents a highly selective inhibitor designed to target the G protein-coupled receptor kinase 2 and G protein-coupled receptor kinase 3 subfamily [1] [2]. The compound demonstrates remarkable selectivity for G protein-coupled receptor kinase 2 with an inhibitory concentration fifty of 30 nanomolar, while maintaining substantial selectivity margins against other kinases within the G protein-coupled receptor kinase family [1] [2].
The selectivity profile of Grk-IN-1 extends significantly beyond its primary targets. Against G protein-coupled receptor kinase 1, the compound exhibits an inhibitory concentration fifty of 87 micromolar, representing a 2900-fold selectivity margin relative to G protein-coupled receptor kinase 2 [1] [2]. Similarly, against G protein-coupled receptor kinase 5, Grk-IN-1 demonstrates an inhibitory concentration fifty of 7.1 micromolar, corresponding to a 237-fold selectivity advantage for G protein-coupled receptor kinase 2 [1] [2]. The compound shows minimal inhibitory activity against protein kinase A and Rho-associated coiled-coil containing protein kinase 1, with inhibitory concentration fifty values exceeding 100 micromolar and 10 micromolar, respectively [1] [2].
| Target Kinase | IC50 (nM) | Selectivity Fold | Reference |
|---|---|---|---|
| GRK2 | 30 | 1 | Waldschmidt 2017 |
| GRK3 | Similar to GRK2 | ~1 | Lee 2021 |
| GRK1 | 87000 | 2900 | Waldschmidt 2017 |
| GRK5 | 7100 | 237 | Waldschmidt 2017 |
| GRK6 | >10000 | >333 | Estimated |
| PKA | >100000 | >3333 | Waldschmidt 2017 |
| ROCK1 | >10000 | >333 | Waldschmidt 2017 |
The structural basis for this selectivity stems from the unique conformational preferences of G protein-coupled receptor kinase 2 and G protein-coupled receptor kinase 3 isoforms. Both kinases belong to the β-adrenergic receptor kinase subfamily and share approximately 85% sequence identity in their kinase domains [3] [4]. The high degree of conservation between G protein-coupled receptor kinase 2 and G protein-coupled receptor kinase 3 explains the similar inhibitory potency of Grk-IN-1 against both isoforms [5] [3].
Despite their structural similarities, G protein-coupled receptor kinase 2 and G protein-coupled receptor kinase 3 exhibit distinct functional characteristics that influence their interaction with Grk-IN-1. G protein-coupled receptor kinase 2 binds selectively to Gβ1 and Gβ2 subunits but not Gβ3, whereas G protein-coupled receptor kinase 3 demonstrates broader binding specificity, interacting with all Gβ isoforms including Gβ3 [6] [7]. This differential G protein βγ subunit recognition pattern contributes to the subtle functional distinctions between the two isoforms [6] [7].
| Feature | GRK2 | GRK3 | Functional Difference |
|---|---|---|---|
| Sequence homology | β-adrenergic receptor kinase subfamily | β-adrenergic receptor kinase subfamily | Minimal |
| Kinase domain identity | ~85% with GRK3 | ~85% with GRK2 | High conservation |
| Pleckstrin homology domain | Present - binds PIP2 and Gβγ | Present - binds PIP2 and Gβγ | Similar function |
| Gβγ binding specificity | Binds Gβ1, Gβ2 but not Gβ3 | Binds all Gβ isoforms including Gβ3 | GRK3 broader Gβγ specificity |
| Membrane recruitment | Gβγ-dependent translocation | Gβγ-dependent translocation | Similar mechanism |
| N-terminal region | ~20 amino acids, receptor docking | ~20 amino acids, receptor docking | Conserved function |
| C-terminal region | PH domain for membrane targeting | PH domain for membrane targeting | Similar membrane targeting |
Grk-IN-1 functions as an orthosteric inhibitor, binding directly to the active site of G protein-coupled receptor kinase 2 and G protein-coupled receptor kinase 3 [8] [9]. Crystallographic studies have revealed that the compound occupies the adenosine triphosphate-binding cleft within the kinase domain, competing directly with adenosine triphosphate for binding [8] [9]. This orthosteric binding mode distinguishes Grk-IN-1 from allosteric modulators that would bind to distinct regulatory sites and exert their effects through conformational changes transmitted to the active site [10] [11].
The orthosteric binding mechanism of Grk-IN-1 involves stabilization of a unique inactive conformation of the G protein-coupled receptor kinase 2 kinase domain [8] [9]. The compound binds in a manner analogous to adenosine diphosphate, inducing a partially closed conformation that prevents productive adenosine triphosphate binding and subsequent phosphorylation reactions [12] [9]. This conformational stabilization represents a key mechanistic feature distinguishing Grk-IN-1 from compounds that might bind to allosteric sites [8] [9].
The selectivity of Grk-IN-1 for G protein-coupled receptor kinase 2 and G protein-coupled receptor kinase 3 over other G protein-coupled receptor kinases is primarily attributed to differences in their affinities for adenine nucleotides, particularly adenosine diphosphate [12] [9]. G protein-coupled receptor kinase 2 exhibits lower affinity for adenine nucleotides compared to other G protein-coupled receptor kinases, making it more susceptible to competitive inhibition by orthosteric inhibitors like Grk-IN-1 [12] [9]. This mechanism explains why the compound shows substantially reduced potency against G protein-coupled receptor kinase 1 and G protein-coupled receptor kinase 5, which have higher adenine nucleotide affinities [12] [9].
The binding of Grk-IN-1 to the orthosteric site prevents the conformational changes necessary for kinase activation and substrate phosphorylation [13] [14]. Unlike allosteric modulators that can fine-tune enzyme activity through cooperative binding effects, orthosteric inhibitors like Grk-IN-1 provide complete blockade of enzymatic activity when bound [10] [11]. This complete inhibition is essential for the compound's therapeutic efficacy in conditions where G protein-coupled receptor kinase 2 and G protein-coupled receptor kinase 3 activity must be substantially reduced [5] [15].
The inhibitory concentration fifty determination for Grk-IN-1 has been extensively characterized using recombinant G protein-coupled receptor kinase systems. Against recombinant G protein-coupled receptor kinase 2, Grk-IN-1 demonstrates an inhibitory concentration fifty of 30 nanomolar under standard assay conditions with adenosine triphosphate concentrations maintained at physiologically relevant levels [1] [2]. This potency represents a significant improvement over the parent compound paroxetine, which exhibits an inhibitory concentration fifty of 1.4 micromolar against G protein-coupled receptor kinase 2 [2] [16].
The determination of inhibitory concentration fifty values for Grk-IN-1 follows standard enzymatic assay protocols utilizing recombinant kinase preparations and synthetic peptide substrates [17] [18]. The assays are typically performed in buffer systems containing 50 millimolar HEPES at pH 7.2, supplemented with appropriate cofactors including magnesium chloride and adenosine triphosphate [19] [20]. The kinetic measurements are conducted under conditions where substrate concentrations are maintained below the Michaelis constant to ensure accurate inhibitory concentration fifty determination [19] [20].
For G protein-coupled receptor kinase 3, Grk-IN-1 exhibits similar inhibitory potency with an inhibitory concentration fifty comparable to that observed for G protein-coupled receptor kinase 2 [5] [16]. This equipotent inhibition reflects the high sequence conservation between the two isoforms and their similar adenine nucleotide binding characteristics [3] [4]. The inhibitory concentration fifty measurements for both isoforms demonstrate excellent reproducibility across multiple experimental runs, with coefficient of variation values typically below 15% [16] [21].
| Parameter | Value | Experimental Conditions | Reference |
|---|---|---|---|
| IC50 - GRK2 | 30 nM | Recombinant GRK2, ATP-competitive | Waldschmidt 2017 |
| IC50 - GRK3 | ~30 nM | Recombinant system | Lee 2021 |
| Ki - GRK2 | Not determined | Not available | Not available |
| Selectivity over GRK1 | 2900-fold | Comparative IC50 measurements | Waldschmidt 2017 |
| Selectivity over GRK5 | 237-fold | Comparative IC50 measurements | Waldschmidt 2017 |
| Time to half-maximal inhibition | Not determined | No time-dependent studies reported | Not available |
The competitive nature of Grk-IN-1 inhibition has been confirmed through adenosine triphosphate competition experiments, where increasing adenosine triphosphate concentrations result in proportional increases in the apparent inhibitory concentration fifty [2] [16]. This competitive inhibition pattern is consistent with the orthosteric binding mechanism and confirms that Grk-IN-1 competes directly with adenosine triphosphate for binding to the kinase active site [2] [16].
Despite extensive characterization of Grk-IN-1's inhibitory properties, comprehensive time-dependent inactivation studies have not been reported in the available literature. The absence of time-dependent inactivation data represents a significant gap in the mechanistic understanding of Grk-IN-1's interaction with G protein-coupled receptor kinases [22] [20]. Most kinetic studies have focused on steady-state inhibition measurements rather than time-course analyses that would reveal potential slow-binding or irreversible inhibition characteristics [22] [20].
The determination of time-dependent inactivation parameters would require specialized experimental approaches including progress curve analysis and pre-incubation experiments [20] [17]. These studies would involve monitoring the development of inhibition over time and determining parameters such as the apparent first-order rate constant for inactivation and the half-time for maximal inhibition development [20] [17]. Such experiments would be particularly valuable for understanding whether Grk-IN-1 exhibits any slow-binding kinetics or induces conformational changes that develop over time [20] [17].
The absence of time-dependent inactivation data also limits the ability to determine the true inhibition constant (Ki) for Grk-IN-1, as this parameter requires knowledge of the microscopic binding and dissociation rate constants [19] [20]. Future mechanistic studies should prioritize the determination of these kinetic parameters to provide a complete understanding of Grk-IN-1's interaction with its target kinases [19] [20].